molecular formula C33H27ClN6O2 B11033061 7-[4-(4-chlorophenyl)-2,2,4-trimethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-[4-(4-chlorophenyl)-2,2,4-trimethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B11033061
M. Wt: 575.1 g/mol
InChI Key: OUZNVTFPAMFCDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • This compound belongs to a class of heterocyclic molecules with a complex structure. It features both pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-a]pyrimidine scaffolds.
  • The compound’s chemical formula is C27H22ClN5O, and its systematic name is quite a mouthful!
  • It has attracted attention due to its potential as a CDK2 inhibitor , which makes it relevant in cancer research.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the construction of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-a]pyrimidine moieties followed by their coupling.

      Reaction Conditions: Specific reaction conditions vary, but they often include cyclization reactions, condensations, and functional group transformations.

      Industrial Production: While not widely used industrially, research labs can produce this compound on a smaller scale.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: For example, it may react with strong acids or bases, undergo nucleophilic substitutions, or participate in cyclization reactions.

      Major Products: These reactions can yield derivatives with modified substituents or functional groups.

  • Scientific Research Applications

      Biology: It’s investigated as a CDK2 inhibitor, which could impact cell cycle regulation and cancer treatment.

      Medicine: Its anti-proliferative properties make it relevant for cancer therapy.

  • Mechanism of Action

      CDK2 Inhibition: The compound likely binds to the active site of CDK2, disrupting cell cycle progression.

      Molecular Targets: CDK2/cyclin A2 complexes are key targets.

      Pathways Involved: It affects cell cycle checkpoints and apoptosis pathways.

  • Comparison with Similar Compounds

      Uniqueness: Its dual scaffold (pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-a]pyrimidine) sets it apart.

      Similar Compounds: Other CDK inhibitors, such as sorafenib, have different structures but similar targets.

    Properties

    Molecular Formula

    C33H27ClN6O2

    Molecular Weight

    575.1 g/mol

    IUPAC Name

    11-[1-benzoyl-4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-6-yl]-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

    InChI

    InChI=1S/C33H27ClN6O2/c1-32(2)19-33(3,22-9-11-23(34)12-10-22)26-17-24(13-14-28(26)39(32)29(41)21-7-5-4-6-8-21)38-16-15-27-25(30(38)42)18-35-31-36-20-37-40(27)31/h4-18,20H,19H2,1-3H3

    InChI Key

    OUZNVTFPAMFCDA-UHFFFAOYSA-N

    Canonical SMILES

    CC1(CC(C2=C(N1C(=O)C3=CC=CC=C3)C=CC(=C2)N4C=CC5=C(C4=O)C=NC6=NC=NN56)(C)C7=CC=C(C=C7)Cl)C

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.